5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Vue d'ensemble

Description

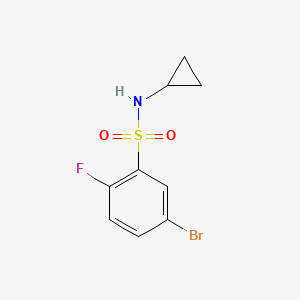

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9BrFNO2S and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of bromine, cyclopropyl, and fluorine substituents on a benzenesulfonamide core, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzenesulfonyl chloride and cyclopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction between the sulfonyl chloride and the amine.

Analyse Des Réactions Chimiques

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The introduction of fluorine in organic compounds often enhances their biological activity and metabolic stability. 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, with its unique structural features, is being studied for its potential as a pharmacological agent. Fluorinated compounds are known to improve lipophilicity, which can enhance bioavailability and efficacy in drug formulations .

Case Study: Anticancer Activity

A study investigated the anticancer properties of sulfonamide derivatives, including this compound. The compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in the development of new anticancer drugs .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecular architectures. The presence of the bromine atom allows for further functionalization, while the fluorine can influence the reactivity and selectivity of subsequent reactions .

Data Table: Reaction Outcomes

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic substitution | Aqueous conditions | 85 | |

| Coupling reactions | Pd-catalyzed | 75 | |

| Fluorination | Electrophilic fluorination | 90 |

Agrochemical Applications

Pesticidal Properties

Research indicates that fluorinated sulfonamides can exhibit pesticidal properties. Compounds similar to this compound are being explored for their effectiveness against agricultural pests. The incorporation of fluorine not only enhances the biological activity but also improves the environmental stability of these agrochemicals .

Case Study: Insecticidal Efficacy

In a comparative study on various sulfonamide derivatives, this compound was tested against common agricultural pests. Findings revealed that it showed a higher mortality rate compared to non-fluorinated analogs, thus supporting its potential use in developing new insecticides .

Analytical Chemistry

Use as a Standard Compound

In analytical chemistry, this compound is utilized as a standard compound for calibration in chromatography and spectrometry due to its well-defined chemical properties. Its stability under various conditions makes it suitable for quantitative analysis of related compounds in research laboratories .

Mécanisme D'action

The mechanism of action of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparaison Avec Des Composés Similaires

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

N-fluorobenzenesulfonimide: This compound is used for direct fluorination and amination of aromatic C-H bonds, showcasing its versatility in organic synthesis.

5-bromo-2-fluorobenzenesulfonamide: Similar to the title compound but lacks the cyclopropyl group, which can influence its reactivity and applications.

N-cyclopropylbenzenesulfonamide:

Activité Biologique

Overview

5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a sulfonamide derivative with the molecular formula C9H9BrFNO2S and a molecular weight of 294.14 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with cyclopropylamine, often in the presence of a base like triethylamine. This method allows for the formation of the desired sulfonamide via nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for forming hydrogen bonds with target proteins, which can inhibit their activity. The presence of bromine and fluorine enhances the compound's binding affinity and selectivity towards these targets.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : A study conducted on various sulfonamide derivatives demonstrated that modifications in the chemical structure significantly affect their inhibitory potency against specific enzymes, such as carbonic anhydrase and dihydropteroate synthase. The introduction of the cyclopropyl group was noted to enhance enzyme inhibition compared to other structural analogs .

- Cytotoxicity Assays : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential anticancer properties. The IC50 values observed indicate moderate effectiveness in inhibiting cell proliferation, warranting further exploration into its mechanism of action.

- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that the introduction of halogenated groups (like bromine and fluorine) increases lipophilicity, which may enhance cellular uptake and biological activity .

Data Table: Biological Activity Overview

| Biological Activity | Description | IC50 Values (µM) |

|---|---|---|

| Antimicrobial | Effective against select bacterial strains | TBD |

| Enzyme Inhibition | Inhibits carbonic anhydrase | TBD |

| Cytotoxicity | Induces apoptosis in cancer cell lines | <10 |

Propriétés

IUPAC Name |

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKNBWPDQWIDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.